molecular formula C20H20BrN3O2 B275480 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

Katalognummer B275480
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: UBSDYIHYAJZBBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a selective antagonist of the mGluR2/3 receptor subtype, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of these receptors, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine reduces glutamate release and modulates the activity of other neurotransmitter systems such as dopamine and serotonin. This mechanism of action is thought to underlie its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of the neurotransmitter GABA in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects. It has also been shown to modulate the activity of the dopamine and serotonin systems, which may contribute to its antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several advantages for lab experiments. It is a highly selective antagonist of the mGluR2/3 receptor subtype, which allows for precise modulation of glutamate neurotransmission. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is that it may have off-target effects at high concentrations, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, and further studies are needed to determine its potential therapeutic use in humans. Finally, further studies are needed to determine the safety and efficacy of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine in humans, particularly in the context of neurological and psychiatric disorders.

Synthesemethoden

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can be synthesized using a multistep process starting from 3-bromo-5-methoxyphenol. The first step involves the reaction of 3-bromo-5-methoxyphenol with 3-pyridinemethanol in the presence of a base to form 3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenol. This intermediate is then reacted with N-(pyridin-3-ylmethyl)amine in the presence of a reducing agent to form 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine.

Wissenschaftliche Forschungsanwendungen

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C20H20BrN3O2

Molekulargewicht

414.3 g/mol

IUPAC-Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C20H20BrN3O2/c1-25-19-9-17(13-24-11-15-4-2-6-22-10-15)8-18(21)20(19)26-14-16-5-3-7-23-12-16/h2-10,12,24H,11,13-14H2,1H3

InChI-Schlüssel

UBSDYIHYAJZBBC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CN=CC=C3

Kanonische SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.